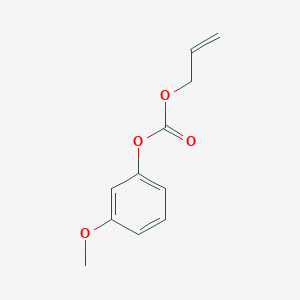
Allyl (3-methoxyphenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl (3-methoxyphenyl) carbonate: is an organic compound with the molecular formula C11H12O4. It is a carbonate ester derived from allyl alcohol and 3-methoxyphenol. This compound is known for its applications in organic synthesis, particularly as a protecting group for alcohols and phenols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl (3-methoxyphenyl) carbonate can be synthesized through the reaction of allyl chloroformate with 3-methoxyphenol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can target the carbonate ester group, converting it into the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Allyl (3-methoxyphenyl) carbonate is used as a protecting group in organic synthesis to temporarily mask hydroxyl groups, allowing for selective reactions at other sites .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent .
Mécanisme D'action
The mechanism of action of allyl (3-methoxyphenyl) carbonate primarily involves its role as a protecting group. The carbonate ester can be cleaved under acidic or basic conditions, releasing the free alcohol or phenol. This cleavage occurs through a nucleophilic attack on the carbonyl carbon, followed by the elimination of carbon dioxide .
Comparaison Avec Des Composés Similaires
Allyl phenyl carbonate: Similar structure but lacks the methoxy group.
Benzyl (3-methoxyphenyl) carbonate: Contains a benzyl group instead of an allyl group.
Methyl (3-methoxyphenyl) carbonate: Contains a methyl group instead of an allyl group.
Uniqueness: Allyl (3-methoxyphenyl) carbonate is unique due to the presence of both the allyl and methoxy groups, which confer specific reactivity and stability properties. The allyl group allows for additional functionalization through reactions such as allylation, while the methoxy group provides electron-donating effects that can influence the compound’s reactivity .
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(3-methoxyphenyl) prop-2-enyl carbonate |
InChI |
InChI=1S/C11H12O4/c1-3-7-14-11(12)15-10-6-4-5-9(8-10)13-2/h3-6,8H,1,7H2,2H3 |
Clé InChI |
KYQWAKCJFRMKER-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
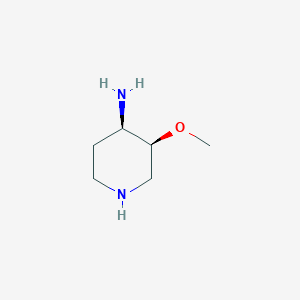
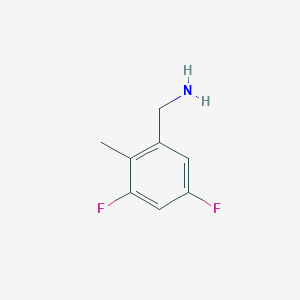
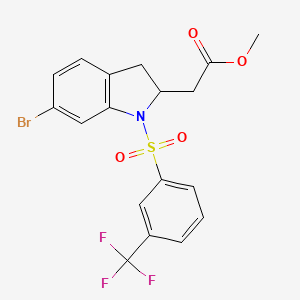
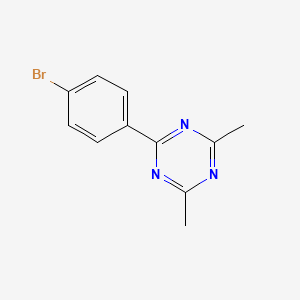
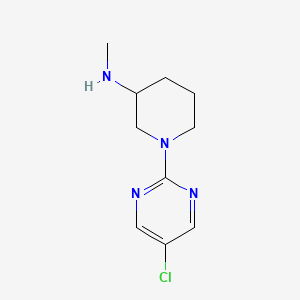
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
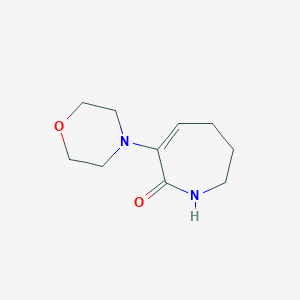
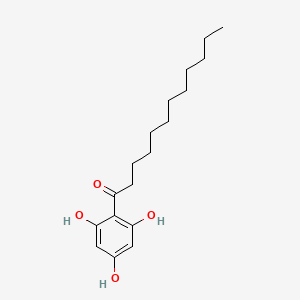
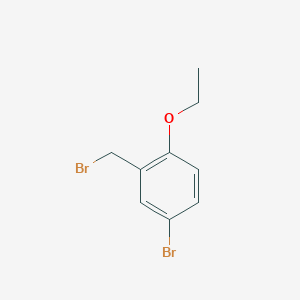
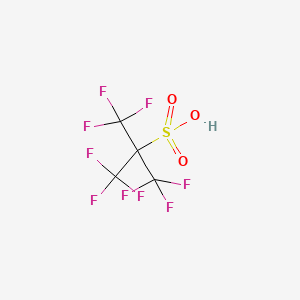
![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
